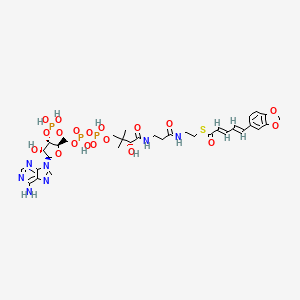

(E,E)-piperonyl-CoA

Description

Structure

2D Structure

Properties

Molecular Formula |

C33H44N7O19P3S |

|---|---|

Molecular Weight |

967.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienethioate |

InChI |

InChI=1S/C33H44N7O19P3S/c1-33(2,28(44)31(45)36-10-9-23(41)35-11-12-63-24(42)6-4-3-5-19-7-8-20-21(13-19)54-18-53-20)15-56-62(51,52)59-61(49,50)55-14-22-27(58-60(46,47)48)26(43)32(57-22)40-17-39-25-29(34)37-16-38-30(25)40/h3-8,13,16-17,22,26-28,32,43-44H,9-12,14-15,18H2,1-2H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b5-3+,6-4+/t22-,26-,27-,28+,32-/m1/s1 |

InChI Key |

GEVZCNXLEOONCV-TZKXQVKESA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C=C/C4=CC5=C(C=C4)OCO5)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC=CC4=CC5=C(C=C4)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the (E,E)-Piperonyl-CoA Biosynthesis Pathway in Piper nigrum

Abstract

Piperine (1-piperoyl-piperidine), the primary pungent alkaloid in black pepper (Piper nigrum), is renowned for its diverse pharmacological activities, including its role as a bioavailability enhancer. The biosynthesis of its core aromatic component, (E,E)-piperoyl-CoA, is a complex process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of (E,E)-piperoyl-CoA. It includes a synthesis of current quantitative data, detailed experimental protocols for key enzyme assays, and visual diagrams of the biosynthetic and signaling pathways to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to the Piperonyl-CoA Pathway

The biosynthesis of piperine in Piper nigrum is a bifurcated process, combining two distinct metabolic routes: the phenylpropanoid pathway, which builds the C6-C5 piperoyl moiety, and the lysine metabolism pathway, which generates the piperidine heterocycle.[1][2] This guide focuses on the former, detailing the sequence of reactions that convert L-phenylalanine into the activated thioester, (E,E)-piperoyl-CoA. This molecule represents the final precursor from the aromatic pathway before its condensation with piperidine to form piperine.

The pathway can be segmented into three major stages:

-

Core Phenylpropanoid Metabolism: The conversion of L-phenylalanine to key C6-C3 intermediates like ferulic acid.

-

Side-Chain Elongation: A still enigmatic C2 extension of the C6-C3 scaffold to form a C6-C5 structure.[3][4]

-

Terminal Modifications and Activation: The formation of the characteristic methylenedioxy bridge and the final activation to a CoA thioester.[5]

The entire pathway shows the highest expression levels in the developing unripe fruits of P. nigrum, which correlates with the accumulation of piperine.

The Biosynthetic Pathway to (E,E)-Piperonyl-CoA

The conversion of L-phenylalanine to (E,E)-piperoyl-CoA is a multi-step enzymatic cascade. While many enzymes have been identified and characterized, some steps, particularly the C2 side-chain elongation, remain hypothetical.

Stage 1: Core Phenylpropanoid Pathway

This stage follows the canonical phenylpropanoid pathway to generate hydroxylated and methylated cinnamic acid derivatives.

-

L-Phenylalanine → trans-Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine.

-

trans-Cinnamic Acid → p-Coumaric Acid: This hydroxylation is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid → Caffeic Acid: The 3-hydroxylation of p-coumaric acid is a critical branch point. Evidence suggests two potential routes:

-

Route A (via CoA esters): p-Coumaric acid is first activated to p-coumaroyl-CoA by 4-Coumarate-CoA Ligase (4CL) . Subsequently, p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , another P450 enzyme, hydroxylates the CoA-esterified substrate.

-

Route B (direct hydroxylation): A recently identified bifunctional peroxidase, Coumarate 3-Hydroxylase (C3H) , can directly hydroxylate free p-coumaric acid to caffeic acid. This presents a cytosolic alternative to the membrane-bound P450 route.

-

-

Caffeic Acid → Ferulic Acid: This step involves the methylation of the 3-hydroxyl group. This is likely achieved via the CoA-esterified intermediate, where caffeoyl-CoA is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA.

Stage 2: C2 Side-Chain Elongation (Hypothetical)

The mechanism for extending the C3 side chain of feruloyl-CoA to the C5 side chain of feruperic acid is the most significant gap in understanding this pathway. It is presumed to involve a C2-elongation process, possibly through the addition of an acetyl-CoA unit, but the enzymes responsible have not yet been identified in P. nigrum.

Stage 3: Terminal Modifications and Activation

-

Feruperic Acid → Piperic Acid: The decisive step in forming the piperine backbone is the creation of the 3,4-methylenedioxy bridge. This reaction is catalyzed by CYP719A37 , a specialized cytochrome P450 monooxygenase. This enzyme demonstrates high substrate specificity for feruperic acid and does not act on ferulic acid.

-

Piperic Acid → (E,E)-Piperoyl-CoA: The final activation step is the ligation of Coenzyme A to piperic acid. This reaction is catalyzed by a Piperic Acid CoA Ligase . Functional studies have identified Pn4CL3 , a Class II 4CL enzyme, as being highly efficient with piperic acid as a substrate. Additionally, a more specific piperic acid CoA ligase has been described, suggesting dedicated enzymatic control at this final step.

Biosynthesis Pathway Diagram

Caption: Figure 1: The enzymatic pathway from L-Phenylalanine to (E,E)-Piperoyl-CoA in P. nigrum.

Quantitative Data on Pathway Enzymes

Quantitative kinetic data for the enzymes specifically from P. nigrum is limited. The available information is crucial for understanding reaction efficiencies and potential rate-limiting steps.

| Enzyme | Substrate(s) | Km | kcat | Catalytic Efficiency (kcat/Km) | Notes | Reference(s) |

| Piperine Synthase | Piperoyl-CoA | 342 ± 60 µM | 1.01 ± 0.16 s⁻¹ | 2.95 x 10³ M⁻¹s⁻¹ | Data for the final step, piperine formation. | |

| Piperidine | 7.6 ± 0.5 mM | 1.33 x 10² M⁻¹s⁻¹ | ||||

| Pn4CL3 | Piperic Acid | - | - | - | ~2.6 times more efficient than with coumaric or ferulic acid. | |

| 3,4-MDCA | - | - | - | |||

| Piperonal Synthase | 3,4-MDCA | 317.2 µM | 2.7 s⁻¹ | 8.5 x 10³ M⁻¹s⁻¹ | A related enzyme in P. nigrum that produces an aroma compound. | |

| PAL, C4H, C3'H, CCoAOMT, CYP719A37 | Various | Not Determined | Not Determined | Not Determined | Kinetic parameters for these enzymes from P. nigrum have not been reported. | - |

Regulatory Control of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, ensuring its production aligns with developmental stages and environmental cues.

Transcriptional Regulation

-

Transcription Factors: The phenylpropanoid pathway is known to be regulated by MYB and WD40 transcription factors. These proteins bind to cis-regulatory elements in the promoters of pathway genes (e.g., PAL, C4H, 4CL), coordinating their expression.

-

Developmental Control: Expression of key biosynthetic genes, including CYP719A37 and Piperine Synthase, is highest in young, developing fruits (20-60 days post-anthesis), which corresponds directly with the period of maximal piperine accumulation.

Signaling Pathways

Plant stress hormones, particularly jasmonates (JA) , are primary inducers of secondary metabolic pathways as part of plant defense responses. A plausible signaling cascade involves:

-

Stimulus: Biotic (e.g., pathogen attack) or abiotic (e.g., wounding) stress.

-

JA Biosynthesis: The stimulus triggers the synthesis of jasmonic acid, which is converted to its bioactive form, JA-Isoleucine (JA-Ile) .

-

Signal Perception: JA-Ile is perceived by the SCF(COI1) receptor complex.

-

De-repression: The receptor complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the ubiquitin-proteasome system.

-

Activation: Degradation of JAZ proteins releases MYB transcription factors, which can then activate the expression of the piperonyl-CoA pathway genes.

Signaling Pathway Diagram

Caption: Figure 2: A model for the jasmonate signaling cascade regulating piperine biosynthesis genes.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of key enzymes in the this compound biosynthesis pathway.

Protocol: 4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the hydroxycinnamoyl-CoA thioester, which absorbs light at a characteristic wavelength.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.6)

-

Magnesium Chloride (MgCl₂): 2.5 mM final concentration

-

ATP: 2.5 mM final concentration

-

Coenzyme A (CoA): 0.2 mM final concentration

-

Substrate (e.g., Piperic Acid, p-Coumaric Acid): 0.2 mM final concentration

-

Purified recombinant 4CL enzyme (5 µg)

-

UV/Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, ATP, and the phenolic acid substrate.

-

Use a blank reaction mixture without CoA to zero the spectrophotometer at the appropriate wavelength (e.g., 333 nm for p-coumaroyl-CoA).

-

Initiate the reaction by adding 0.2 mM CoA and the purified enzyme. Mix immediately by inversion.

-

Monitor the increase in absorbance for 5-10 minutes. The rate of formation of the CoA thioester is proportional to the enzyme activity.

-

Calculate enzyme activity using the molar extinction coefficient of the specific product.

Reference(s):

Protocol: Recombinant Cytochrome P450 (CYP719A37) Assay

This protocol describes the heterologous expression of the P450 in yeast, isolation of microsomes, and an in vitro activity assay.

Part A: Expression and Microsome Isolation

-

Cloning: Clone the full-length cDNA of P. nigrum CYP719A37 and its corresponding NADPH-P450 Reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

-

Transformation: Transform the expression constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Cultivation: Grow the yeast culture in selective media. Induce protein expression with galactose.

-

Harvesting & Lysis: Harvest cells by centrifugation. Resuspend the pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 600 mM Sorbitol, 1 mM EDTA). Lyse the cells using glass beads in a bead mill homogenizer.

-

Microsome Isolation: Perform differential centrifugation. First, centrifuge the lysate at 16,000 x g for 10 min to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour.

-

Resuspension: Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol). Determine protein concentration via Bradford assay and store at -80°C.

Part B: In Vitro Enzyme Assay

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µL of the microsomal preparation (final protein concentration ~1-2 mg/mL), 50 mM Tris-HCl buffer (pH 7.5), and the substrate (e.g., 200 µM feruperic acid).

-

Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 28-30°C for 1-2 hours with gentle shaking.

-

Quenching: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or acetonitrile).

-

Analysis: Vortex vigorously and centrifuge to separate the layers. Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze the products by LC-MS to identify piperic acid.

Reference(s):

Experimental Workflow Diagram

Caption: Figure 3: A generalized workflow for the functional characterization of CYP719A37.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Piper nigrum is a sophisticated process that leverages and adapts the general phenylpropanoid pathway to produce a specialized metabolite. While significant progress has been made in identifying the terminal enzymes like CYP719A37 and specific CoA ligases, critical gaps remain. The foremost challenge for future research is the elucidation of the C2 side-chain elongation mechanism that converts C6-C3 precursors into the C6-C5 feruperic acid. Identifying the enzymes and intermediates in this step will complete our understanding of this economically important pathway. Furthermore, obtaining detailed kinetic parameters for all upstream enzymes will be vital for successful metabolic engineering efforts aimed at enhancing piperine production in microbial or plant-based systems. This guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Journal of the Bangladesh Agricultural University [banglajol.info]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

The Pivotal Intermediate: A Technical Guide to the Enzymatic Synthesis and Analysis of (E,E)-Piperonyl-CoA from Black Pepper

For Researchers, Scientists, and Drug Development Professionals

(E,E)-Piperonyl-CoA , a transient yet crucial intermediate in the biosynthesis of piperine, the primary pungent compound in black pepper (Piper nigrum), stands as a molecule of significant interest for researchers in natural product chemistry, biosynthesis, and drug development. While direct isolation from black pepper is impractical due to its low steady-state concentrations, the enzymatic synthesis of this compound is now well-established, providing a reliable source for further research. This technical guide offers an in-depth overview of the biosynthetic pathway, detailed experimental protocols for the enzymatic synthesis and purification of this compound, and methods for its characterization, drawing from key scientific literature.

The Biosynthetic Pathway of Piperine: The Central Role of this compound

The pungency of black pepper is primarily attributed to the alkaloid piperine. Its biosynthesis is a complex process involving enzymes that catalyze a series of reactions. A critical step in this pathway is the formation of the activated piperoyl moiety in the form of this compound. This activated intermediate is then condensed with piperidine to form piperine, a reaction catalyzed by piperine synthase.[1][2][3]

The immediate precursor to this compound is piperic acid. The conversion of piperic acid to its CoA thioester is catalyzed by a specific piperic acid CoA ligase .[4][5] This enzyme exhibits high specificity for piperic acid, highlighting its dedicated role in the piperine biosynthetic pathway. The overall biosynthetic route leading to piperine is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the enzymatic synthesis and analysis of this compound.

Cloning and Expression of Piperic Acid CoA Ligase

The synthesis of this compound is achieved using a recombinant piperic acid CoA ligase enzyme expressed in Escherichia coli.

1. Gene Identification and Cloning:

-

The gene encoding piperic acid CoA ligase can be identified from the transcriptome of immature green fruits of P. nigrum.

-

The full-length cDNA is then cloned into an appropriate expression vector, such as pET28a(+), which allows for the production of a His-tagged recombinant protein for ease of purification.

2. Heterologous Expression in E. coli:

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (4-16 h) to enhance the yield of soluble protein.

Purification of Recombinant Piperic Acid CoA Ligase

The His-tagged recombinant piperic acid CoA ligase is purified from the bacterial lysate using immobilized metal affinity chromatography (IMAC).

1. Cell Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC):

-

Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged piperic acid CoA ligase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Desalting and Concentration:

-

The eluted protein fractions are pooled and desalted using a desalting column (e.g., PD-10) or by dialysis into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 5% glycerol).

-

The purified protein is concentrated using a centrifugal filter unit.

-

The purity of the enzyme can be assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Synthesis of this compound

The purified recombinant piperic acid CoA ligase is used to catalyze the formation of this compound from piperic acid.

Reaction Mixture:

-

Piperic acid (substrate): 50-200 µM

-

Coenzyme A (CoA-SH): 200-500 µM

-

ATP: 2-5 mM

-

MgCl₂: 5-10 mM

-

Purified piperic acid CoA ligase: 1-5 µg

-

Buffer: 100 mM Tris-HCl, pH 8.0

-

Total reaction volume: 100 µL - 1 mL (scalable for preparative synthesis)

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified piperic acid CoA ligase.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol or by acidification.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound and the analysis of related compounds.

Table 1: Kinetic Parameters of Recombinant Piperic Acid CoA Ligase

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Piperic acid | 38.7 ± 4.5 | 1.09 ± 0.05 | 0.028 | |

| 5-Phenylpentanoic acid | 15.2 ± 1.8 | 0.87 ± 0.03 | 0.057 |

Table 2: Analytical Data for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | UV λ_max (nm) | Mass Spectrometry (m/z) [M+H]⁺ | Reference |

| Piperic acid | 218.23 | 330, 345 | 219.0 | |

| This compound | 967.16 | 260, 368 | 968.16 | |

| Piperine | 285.34 | 343 | 286.1 |

Analytical Methods for Characterization

The formation of this compound can be monitored and the product characterized using spectrophotometric and chromatographic techniques.

Spectrophotometric Assay

The activity of piperic acid CoA ligase and the formation of the thioester bond can be monitored by a spectrophotometric assay. The formation of piperonyl-CoA from piperic acid results in a bathochromic shift in the UV-Vis spectrum. The absorbance is typically scanned from 290 to 410 nm, with the product showing a distinct absorption maximum around 368 nm.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the components of the enzymatic reaction.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.

-

Detection: UV detection at 260 nm (for the adenine moiety of CoA) and 340-370 nm (for the piperoyl moiety) is effective.

-

Retention Time: Under typical conditions, piperonyl-CoA will have a distinct retention time that allows for its separation from piperic acid and other reaction components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the identification of this compound.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analysis: The mass spectrometer is set to detect the [M+H]⁺ ion of piperonyl-CoA, which has a mass-to-charge ratio (m/z) of 968.16.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can be used to confirm the structure of the molecule.

Conclusion

The enzymatic synthesis of this compound using recombinant piperic acid CoA ligase from Piper nigrum provides a reliable and efficient method for obtaining this key biosynthetic intermediate. The detailed protocols and analytical methods presented in this guide offer a comprehensive resource for researchers investigating the biosynthesis of piperine, exploring the enzymatic mechanisms of CoA ligases, and developing novel applications for piperine and its analogs in the pharmaceutical and agrochemical industries. The ability to produce and analyze this compound opens up new avenues for metabolic engineering and the synthesis of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. opendata.uni-halle.de [opendata.uni-halle.de]

- 4. A piperic acid CoA ligase produces a putative precursor of piperine, the pungent principle from black pepper fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Role of (E,E)-piperonyl-CoA as a precursor to piperine

An In-depth Technical Guide on the Core Role of (E,E)-Piperonyl-CoA as a Precursor to Piperine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperine (1-piperoyl piperidine), the primary pungent alkaloid in black pepper (Piper nigrum L.), has garnered significant attention for its diverse pharmacological activities, including its well-documented role as a bioavailability enhancer. The biosynthesis of this complex natural product involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the aromatic acyl moiety, and the lysine metabolism pathway, which generates the piperidine heterocycle. Central to this convergence is the activated intermediate, this compound. This technical guide provides a comprehensive overview of the pivotal role of this compound in piperine biosynthesis, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the underlying biochemical and logical frameworks.

The Biosynthesis of Piperine: A Convergent Pathway

The formation of piperine is a multi-step enzymatic process that originates from the primary metabolites L-phenylalanine and L-lysine. The aromatic portion of piperine is derived from L-phenylalanine via the phenylpropanoid pathway, while the piperidine ring is synthesized from L-lysine.[1][2]

Formation of the Acyl Donor: From Phenylalanine to Piperic Acid

The journey from L-phenylalanine involves a series of enzymatic modifications:

-

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid.[2][3]

-

Cinnamic acid is then hydroxylated and methylated to produce intermediates like p-coumaric acid and ferulic acid.[1]

-

A subsequent, not fully elucidated, chain extension of a ferulic acid derivative leads to the formation of feruperic acid.

-

A key step is the formation of the characteristic methylenedioxy bridge. The cytochrome P450 monooxygenase, CYP719A37 , catalyzes this reaction, converting feruperic acid into piperic acid.

The Activation Step: Piperic Acid to this compound

For the final condensation reaction to occur, the carboxyl group of piperic acid must be activated. This is achieved through the formation of a high-energy thioester bond with coenzyme A. A specific piperic acid CoA ligase catalyzes this ATP-dependent reaction, producing the central precursor, this compound. The identification of this enzyme confirmed that the formation of the amide bond is the terminal step in the pathway.

The Final Condensation: Formation of Piperine

The terminal and decisive step in piperine biosynthesis is the condensation of this compound with the piperidine ring. This reaction is catalyzed by piperine synthase (PS) , a BAHD-type acyltransferase. This enzyme facilitates the formation of the amide bond, releasing coenzyme A and yielding the final product, piperine. Studies have shown that piperine synthase and its product, piperine, are co-localized in specialized idioblast cells within the fruit perisperm, indicating a highly regulated and compartmentalized synthesis and storage mechanism.

Quantitative Analysis

The biosynthesis of piperine is a dynamically regulated process, with enzyme activity and metabolite concentration varying significantly with tissue type and developmental stage.

Enzyme Kinetics

The terminal enzyme, piperine synthase (PS), has been characterized, and its kinetic parameters reveal its efficiency in catalyzing the formation of piperine. A related but more promiscuous enzyme, piperamide synthase, has also been identified.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) |

| Piperine Synthase | This compound | 342 ± 60 | 1.01 ± 0.12 | 2953 |

| Piperidine | 7600 ± 500 | 1.01 ± 0.12 | 133 | |

| Table 1: Kinetic parameters for recombinant piperine synthase from Piper nigrum. Data sourced from Schnabel et al., 2021. |

Substrate Specificity

Piperine synthase exhibits a strong preference for this compound and piperidine. However, it can accept other substrates, albeit with significantly reduced efficiency. This contrasts with the more promiscuous piperamide synthase found in the same tissues.

| Substrate | Piperine Synthase (Relative Activity %) | Piperamide Synthase (Relative Activity %) |

| Amine Acceptors | ||

| Piperidine | 100 | 100 |

| Pyrrolidine | 40 | 110 |

| Isobutylamine | 15 | 90 |

| Acyl-CoA Donors | ||

| This compound | 100 | 100 |

| 3,4-Methylenedioxycinnamoyl-CoA | < 20 | 85 |

| Cinnamoyl-CoA | < 5 | 70 |

| Table 2: Relative substrate specificity of piperine synthase and piperamide synthase. Activity with piperidine or this compound is set to 100%. Data adapted from Schnabel et al., 2021. |

Piperine Accumulation

Piperine concentration is highest in the fruits and correlates with the expression of key biosynthetic genes. Accumulation begins approximately 20 days post-anthesis and peaks as the fruit matures.

| Plant Organ / Stage | Piperine Content (% Fresh Weight) | Relative Transcript Level of Piperine Synthase |

| Flowering Spadices | Very Low | ~1 |

| Fruits (Stage I: 20-30 days) | Low | ~100 |

| Fruits (Stage II: 40-60 days) | High (~2.5%) | ~150 |

| Young Leaves | Very Low | ~5 |

| Roots | Low | ~20 |

| Table 3: Correlation of piperine content and piperine synthase gene expression in different organs and developmental stages of Piper nigrum. Data adapted from Schnabel et al., 2021. |

Experimental Protocols

The elucidation of the piperine biosynthetic pathway has been made possible by a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol 1: Recombinant Piperine Synthase Activity Assay

This protocol describes the in vitro characterization of piperine synthase activity using recombinant protein.

1. Protein Expression and Purification:

- Clone the full-length coding sequence of piperine synthase into an expression vector (e.g., pET-28a) with a His-tag.

- Transform the construct into E. coli (e.g., BL21(DE3) strain).

- Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

- Verify protein size and purity via SDS-PAGE.

2. Enzyme Assay:

- Prepare a standard reaction mixture (100 µL total volume) containing:

- 100 mM Tris-HCl buffer (pH 8.0)

- 1-5 µg of purified recombinant piperine synthase

- This compound (substrate, final concentration range 5 µM - 2000 µM for kinetic studies)

- Piperidine (substrate, final concentration range 1 mM - 100 mM for kinetic studies)

- Initiate the reaction by adding the enzyme.

- Incubate at 30°C for 15-30 minutes.

- Stop the reaction by adding 10 µL of 6 M HCl or by adding an equal volume of methanol.

3. Product Analysis:

- Centrifuge the reaction mixture to pellet precipitated protein.

- Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 342 nm).

- Use a C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

- Identify and quantify the piperine product by comparing its retention time and UV spectrum to an authentic standard. Confirm product identity via LC-MS.

- Calculate kinetic parameters (Km, Vmax) by plotting reaction velocity against substrate concentration and fitting to the Michaelis-Menten equation.

Protocol 2: Transcriptomic Analysis for Gene Discovery

This workflow outlines the use of RNA-sequencing (RNA-Seq) to identify genes involved in piperine biosynthesis.

1. Sample Collection and RNA Extraction:

- Collect tissues from Piper nigrum, such as fruits at various developmental stages (e.g., 20-30 days and 40-60 days post-anthesis), leaves, and roots.

- Immediately freeze samples in liquid nitrogen and store at -80°C.

- Extract total RNA using a suitable method, such as a modified CTAB protocol, and assess its integrity and purity.

2. Library Preparation and Sequencing:

- Enrich for mRNA using oligo(dT) magnetic beads.

- Fragment the mRNA and synthesize first- and second-strand cDNA.

- Perform end-repair, A-tailing, and ligate sequencing adapters.

- Sequence the prepared libraries on a high-throughput platform like the Illumina HiSeq 2500.

3. Bioinformatic Analysis:

- Quality Control: Remove adapter sequences and low-quality reads from the raw sequencing data.

- Assembly: Assemble the high-quality reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans, as a reference genome may not be available.

- Annotation: Functionally annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI nr, UniProt). Assign Gene Ontology (GO) terms and map transcripts to KEGG pathways.

- Differential Expression: Map reads from each sample back to the assembled transcriptome to quantify transcript abundance. Use tools like RSEM and edgeR to identify genes that are significantly upregulated in tissues with high piperine content (e.g., developing fruits) compared to tissues with low content (e.g., leaves).

4. Candidate Gene Validation:

- Prioritize candidate genes based on their annotation (e.g., acyltransferases, CoA ligases, cytochrome P450s) and expression profile.

- Validate the expression patterns of candidate genes using quantitative real-time PCR (qRT-PCR).

- Functionally characterize the top candidates by proceeding with Protocol 1.

Protocol 3: Quantification of Piperine by LC-MS/MS

This protocol details a sensitive method for the quantification of piperine in biological matrices.

1. Sample Preparation and Extraction:

- Homogenize a known weight of plant tissue (e.g., 100 mg) in a suitable solvent like methanol or ethanol.

- Prepare a stock solution of an appropriate internal standard (IS), if available.

- Add a known volume of extraction solvent (e.g., 500 µL of 50% aqueous methanol) to the homogenized tissue.

- Vortex or sonicate the sample for 10-60 minutes to ensure complete extraction.

- Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes.

- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

- Chromatography:

- Use a C18 analytical column.

- Employ a mobile phase gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid ionization.

- Set a flow rate of 0.5 - 1.0 mL/min.

- Mass Spectrometry:

- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Optimize source parameters: capillary voltage (~3500 V), drying gas temperature (~300°C), and nebulizer pressure (~45 psi).

- Perform analysis in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Select a precursor ion for piperine (m/z 286.1) and monitor specific product ions after collision-induced dissociation.

3. Data Analysis:

- Create a calibration curve by analyzing a series of known concentrations of a piperine standard.

- Calculate the ratio of the piperine peak area to the internal standard peak area.

- Quantify the amount of piperine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound stands as the crucial, activated precursor at the heart of piperine biosynthesis. Its formation, catalyzed by a specific CoA ligase, represents the commitment step that channels the phenylpropanoid-derived piperic acid into the final amide-forming reaction. The subsequent condensation of this compound with piperidine, orchestrated by piperine synthase, completes the synthesis of this pharmacologically significant alkaloid. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers in natural product chemistry, plant biochemistry, and drug development. This knowledge provides a foundation for metabolic engineering efforts aimed at enhancing piperine production in heterologous systems and for synthesizing novel, bioactive piperamide analogs.

References

An In-depth Technical Guide to the Enzymes of the (E,E)-Piperonyl-CoA Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the metabolic pathway of (E,E)-piperonyl-CoA, a key intermediate in the biosynthesis of piperine and other related amides in Piper nigrum (black pepper). This document details the biosynthetic pathway, quantitative enzyme kinetics, and detailed experimental protocols for the characterization of these enzymes.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway is a specialized branch of the phenylpropanoid pathway, primarily characterized in black pepper (Piper nigrum). This pathway is of significant interest due to its central role in the biosynthesis of piperine (1-piperoyl-piperidine), the alkaloid responsible for the pungency of black pepper.[1] Piperine and related piperamides exhibit a wide range of pharmacological activities, making the enzymes in this pathway potential targets for biotechnological production and drug development.[2]

The metabolic pathway, as currently understood, primarily revolves around the biosynthesis of this compound and its subsequent utilization for amide synthesis. The catabolism of this compound in Piper nigrum is not well-documented, suggesting that its metabolic fate is predominantly directed towards the synthesis of piperamides. The core of this pathway involves three key enzymatic steps that convert feruperic acid to piperine, with this compound acting as the activated intermediate.[1]

Core Enzymes and Biosynthetic Pathway

The biosynthesis of piperine from feruperic acid via this compound is catalyzed by a sequence of three key enzymes. The pathway begins with the formation of the characteristic methylenedioxy bridge, followed by the activation of the resulting piperic acid to its CoA-thioester, and finally, the condensation with piperidine to form piperine.[1]

A diagram of the biosynthetic pathway is presented below:

CYP719A37: Methylenedioxy Bridge Formation

CYP719A37 is a cytochrome P450 monooxygenase that catalyzes the decisive step of forming the 3,4-methylenedioxy bridge in the aromatic ring of the precursor molecule.[3] This enzyme is highly specific for its substrate, feruperic acid, and does not act on structurally related compounds like ferulic acid or feruperine. The formation of this bridge is a critical step in the biosynthesis of piperic acid, the direct precursor for this compound formation. The gene encoding CYP719A37 is preferentially expressed in the immature fruits of Piper nigrum, which correlates with the accumulation of piperine during fruit development.

Piperic Acid CoA Ligase: Acyl-CoA Thioester Synthesis

Piperic acid CoA ligase is responsible for the activation of piperic acid through the formation of a high-energy thioester bond with coenzyme A, yielding this compound. This activation is an essential prerequisite for the subsequent amide bond formation. The enzyme displays high specificity for piperic acid and does not efficiently utilize other hydroxycinnamic acids such as caffeic acid, 4-coumaric acid, or ferulic acid. Similar to CYP719A37, the expression of the gene for piperic acid CoA ligase is highest in immature green fruits.

Piperine Synthase (PS) and Piperamide Synthase (PAS)

Piperine synthase (PS) is a member of the BAHD-type acyltransferase superfamily and catalyzes the final step in piperine biosynthesis: the condensation of this compound with piperidine. A second, closely related enzyme, termed piperamide synthase (PAS), is also present in black pepper fruits. While both enzymes can synthesize piperine, piperine synthase is more specific for piperoyl-CoA and piperidine. In contrast, piperamide synthase exhibits broader substrate promiscuity, accepting a variety of acyl-CoAs and amine acceptors, leading to the formation of a diverse range of piperamides found in black pepper.

Quantitative Data for Key Enzymes

The following table summarizes the available quantitative kinetic data for piperine synthase and piperamide synthase. While specific activity has been confirmed for CYP719A37 and piperic acid CoA ligase, detailed kinetic parameters (Km, kcat) are not yet fully reported in the literature.

| Enzyme | Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH |

| Piperine Synthase | This compound | 0.342 ± 0.060 | 1.01 ± 0.12 | 2953 | 8.0 |

| Piperidine | 7.6 ± 0.5 | 0.47 ± 0.11 | 16.2 | 8.0 | |

| Piperamide Synthase | This compound | 0.196 ± 0.009 | 0.35 ± 0.01 | 1786 | N/A |

| Piperidine | 8.69 ± 3.6 | 0.27 ± 0.02 | 31.1 | N/A |

Data sourced from Schnabel et al., 2021. N/A: Not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the enzymes in the this compound metabolic pathway.

Heterologous Expression and Purification of Piperine Synthase

The following protocol is adapted for the expression of piperine synthase in E. coli and subsequent purification.

4.1.1 Gene Cloning and Expression Vector Construction

-

Isolate total RNA from immature Piper nigrum fruits.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequence of piperine synthase via PCR using specific primers.

-

Clone the PCR product into an expression vector (e.g., pET vector series) containing an N-terminal His-tag for affinity purification.

-

Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2 Protein Expression

-

Grow a single colony of transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

4.1.3 Protein Purification

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged piperine synthase with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

-

Store the purified enzyme at -80°C.

Enzyme Activity Assay for Piperine Synthase

The activity of piperine synthase is typically determined by quantifying the formation of piperine using LC-MS.

4.2.1 Reaction Mixture

-

Purified piperine synthase (1-2 µg)

-

This compound (200 µM)

-

Piperidine (4 mM)

-

Tris-HCl buffer (30 mM, pH 8.0)

-

DTT (1 mM)

-

Total reaction volume: 50 µL

4.2.2 Assay Procedure

-

Prepare the this compound substrate either through chemical synthesis or enzymatic synthesis using piperic acid and a specific CoA ligase.

-

Combine the buffer, DTT, piperidine, and enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction mixture at 30°C for up to 30 minutes.

-

Stop the reaction by adding an equal volume of methanol containing an internal standard.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by LC-MS.

4.2.3 LC-MS Analysis

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Monitor the formation of piperine by its specific mass-to-charge ratio (m/z) in positive ion mode.

-

Quantification: Calculate the amount of piperine formed by comparing its peak area to a standard curve of authentic piperine.

A general workflow for enzyme characterization is depicted below:

Metabolic Fate of this compound

While plants possess general catabolic pathways for acyl-CoAs, such as β-oxidation, which primarily occurs in peroxisomes, a specific catabolic pathway for this compound has not been identified in Piper nigrum. It is plausible that any excess this compound could be hydrolyzed back to piperic acid or enter general phenylpropanoid catabolism, but the primary metabolic flux appears to be directed towards the synthesis of pungent and bioactive amides.

Conclusion and Future Perspectives

The enzymes of the this compound metabolic pathway, particularly CYP719A37, piperic acid CoA ligase, and piperine synthase, have been successfully identified and characterized, providing a clear picture of piperine biosynthesis. The availability of quantitative kinetic data for piperine synthase and piperamide synthase offers a solid foundation for metabolic engineering efforts aimed at the microbial production of piperine and other valuable piperamides.

Future research should focus on obtaining detailed kinetic parameters for CYP719A37 and piperic acid CoA ligase to create more accurate metabolic models. Furthermore, elucidating the upstream pathway leading to feruperic acid and the regulatory mechanisms governing the expression of these biosynthetic genes will be crucial for a complete understanding of this important metabolic pathway. Investigating the potential for substrate channeling and the formation of metabolons (protein complexes of sequential enzymes) could also provide insights into the efficiency of piperine biosynthesis in vivo.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization and Kinetics of Piperoyl-CoA Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperoyl-CoA ligase is a key enzyme in the biosynthesis of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum)[1][2]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between piperic acid and coenzyme A (CoA), producing piperoyl-CoA, a direct precursor for piperine synthesis[1][3]. Understanding the biochemical properties and kinetic behavior of piperoyl-CoA ligase is crucial for metabolic engineering efforts aimed at enhancing piperine production and for the potential development of novel therapeutic agents, given piperine's diverse pharmacological activities[3]. This guide provides a comprehensive overview of the characterization, kinetics, and experimental methodologies related to piperoyl-CoA ligase.

Biochemical Characterization and Function

Piperoyl-CoA ligase belongs to the family of adenylate-forming enzymes, specifically the 4-coumarate-CoA ligase (4CL) family. It plays a pivotal role in the phenylpropanoid pathway, channeling piperic acid towards the synthesis of piperine. The enzyme is predominantly expressed in the immature green fruits of Piper nigrum, with lower expression levels observed in leaves and flowers, and is absent in the roots. This expression pattern correlates with the accumulation of piperine in the developing fruit. The formation of piperoyl-CoA is an essential step for the subsequent condensation with piperidine, catalyzed by piperine synthase, to yield piperine.

Substrate Specificity and Kinetics

Piperoyl-CoA ligase from Piper nigrum exhibits a high degree of substrate specificity. Extensive in vitro analysis has demonstrated its pronounced preference for piperic acid. The enzyme shows no activity towards other structurally related phenylpropanoids, including feruperic acid, caffeic acid, 4-coumaric acid, ferulic acid, and sinapic acid. This specificity is attributed to the unique architecture of its active site, which perfectly accommodates piperic acid, as suggested by in silico modeling studies. The kinetic parameters of piperoyl-CoA ligase have been determined for its primary substrate, piperic acid, and a synthetic analog, 5-phenylpentanoic acid.

Quantitative Kinetic Data

| Substrate | Km (μM) | Vmax (nmol/sec/mg protein) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1M-1) |

| Piperic Acid | 43.3 | 19.6 | 1.09 | 2.52 x 104 |

| 5-Phenylpentanoic Acid | 24.3 | Not Reported | Not Reported | Not Reported |

Note: The catalytic efficiency was calculated from the provided Km and kcat values.

Signaling and Metabolic Pathway

Piperoyl-CoA ligase is a crucial enzyme in the biosynthetic pathway of piperine. This pathway involves precursors from both the phenylpropanoid and lysine metabolic routes.

Caption: Hypothetical biosynthetic pathway of piperine.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and kinetic analysis of piperoyl-CoA ligase.

Recombinant Enzyme Expression and Purification

This protocol describes the heterologous expression of piperoyl-CoA ligase in E. coli and its subsequent purification.

Caption: Workflow for recombinant piperoyl-CoA ligase purification.

Methodology:

-

Cloning: The cDNA of piperoyl-CoA ligase is cloned into a suitable expression vector, such as pQE30, which allows for the expression of a His-tagged fusion protein.

-

Expression: The expression vector is transformed into a suitable E. coli strain. The cells are cultured to an appropriate optical density, and protein expression is induced (e.g., with IPTG).

-

Purification:

-

Cells are harvested by centrifugation and lysed.

-

The crude lysate is subjected to immobilized metal affinity chromatography (IMAC) to capture the His-tagged protein.

-

Further purification is achieved through size exclusion chromatography (SEC) using a column such as HiLoad 16/60 Superdex 200.

-

-

Buffer Exchange and Storage: The buffer of the purified enzyme is exchanged to a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM DTT, 20 mM NaCl, and 15% glycerol) using desalting columns. The enzyme is then concentrated and stored at -80°C.

Enzyme Activity Assays

The activity of piperoyl-CoA ligase can be determined using photometric or LC-MS-based assays.

a) Photometric Assay

This assay relies on the bathochromic shift (an increase in absorption wavelength) that occurs upon the formation of the thioester bond in piperoyl-CoA.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA, MgCl₂, and the substrate (e.g., piperic acid at 50 µM).

-

Initiation: The reaction is initiated by adding the purified enzyme.

-

Measurement: The change in absorbance is monitored over time using a spectrophotometer, with spectra recorded from 290 to 410 nm. The formation of piperoyl-CoA is indicated by a characteristic absorbance shift of approximately 25 nm.

-

Control: A reaction with heat-inactivated enzyme is used as a negative control.

b) LC-DAAD-MS-Based Assay

This highly sensitive and specific method allows for the direct detection and quantification of the substrate and product.

Methodology:

-

Reaction: The enzymatic reaction is performed as described for the photometric assay.

-

Quenching: The reaction is stopped at specific time points.

-

Analysis: The reaction mixture is analyzed by liquid chromatography coupled to a diode array detector and a mass spectrometer (LC-DAAD-MS).

-

Detection: Piperic acid and piperoyl-CoA are identified and quantified based on their retention times (RT), UV spectra, and mass-to-charge ratios (m/z). For instance, piperic acid has been detected at an RT of 6.27 min with an m/z of 217.1 [M-H]⁻, while piperoyl-CoA is detected at an RT of 5.74 min with an m/z of 968.16 [M+H]⁺.

Kinetic Parameter Determination

To determine the kinetic parameters (Km and Vmax), enzyme activity is measured at varying substrate concentrations.

Methodology:

-

Varying Substrate Concentrations: A series of reactions are set up with a fixed enzyme concentration and varying concentrations of the substrate (e.g., piperic acid).

-

Activity Measurement: The initial reaction rates are determined using either the photometric or LC-MS-based assay.

-

Data Analysis: The initial rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.

Conclusion

Piperoyl-CoA ligase is a highly specific and efficient enzyme that plays a critical, rate-limiting step in piperine biosynthesis. The detailed characterization and kinetic analysis of this enzyme, facilitated by the robust experimental protocols outlined in this guide, provide a solid foundation for future research. These endeavors may include the metabolic engineering of piperine production in plants or microbial systems, as well as the exploration of this enzyme as a potential target for drug development. The provided data and methodologies serve as a valuable resource for researchers in the fields of biochemistry, metabolic engineering, and pharmaceutical sciences.

References

An In-Depth Technical Guide on the Cellular Localization of (E,E)-Piperonyl-CoA Synthesis in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-Piperonyl-CoA is a pivotal intermediate in the biosynthesis of several pharmacologically significant natural products, most notably piperine, the pungent compound in black pepper (Piper nigrum). Understanding the precise cellular and subcellular location of its synthesis is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides a comprehensive overview of the current knowledge on the cellular localization of the enzymatic machinery responsible for this compound synthesis in plant cells. We present a detailed biosynthetic pathway, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The Biosynthetic Pathway of this compound

The synthesis of this compound is an extension of the general phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions primarily occurring in the cytoplasm and on the surface of the endoplasmic reticulum (ER). The key enzymes and their respective reactions are detailed below.

Core Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step, the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Branch Pathway to Piperonyl-CoA

The pathway from p-coumaroyl-CoA to this compound involves a series of elongation and modification steps that are still under active investigation. A recent study has shed light on the involvement of feruloyldiketide-CoA synthases in the extension of the side chain.[1] The subsequent key steps are:

-

Hypothetical Elongation and Modification Steps: A series of enzymatic reactions, likely involving synthases and reductases, are presumed to convert p-coumaroyl-CoA to feruperic acid.

-

CYP719A37: This crucial cytochrome P450 enzyme catalyzes the formation of the characteristic methylenedioxy bridge on feruperic acid to produce piperic acid.[2]

-

Piperic acid CoA ligase (PipCoA ligase): In the final step, this enzyme activates piperic acid to its CoA ester, this compound (also referred to as piperoyl-CoA).

The final product of this pathway, this compound, then serves as a substrate for piperine synthase in the biosynthesis of piperine.

Cellular and Subcellular Localization of Biosynthetic Enzymes

The synthesis of this compound is a spatially organized process within the plant cell, involving enzymes located in the cytoplasm and associated with the endoplasmic reticulum. The co-localization of these enzymes is thought to facilitate metabolic channeling, enhancing the efficiency of the pathway.

| Enzyme | Subcellular Localization | Tissue/Cell-type Localization |

| Phenylalanine Ammonia-Lyase (PAL) | Primarily cytosolic, with some evidence of association with the endoplasmic reticulum and Golgi apparatus. | Expressed in various tissues, including leaves and roots of Piper nigrum. |

| Cinnamate-4-Hydroxylase (C4H) | Endoplasmic Reticulum (ER)[2][3] | Expressed in various tissues of Piper nigrum. |

| 4-Coumarate-CoA Ligase (4CL) | Cytosolic, with some isoforms potentially associated with the cytomembrane.[4] | Different isoforms show tissue-specific expression in Piper nigrum, with Pn4CL1 highest in roots, Pn4CL2 in fruits, and Pn4CL3 in leaves. |

| CYP719A37 | Endoplasmic Reticulum (ER) (inferred as a cytochrome P450) | Preferentially expressed in the developing fruits of Piper nigrum. |

| Piperic acid CoA ligase (PipCoA ligase) | Likely cytosolic or ER-associated (inferred from pathway context). | Highest expression in immature green fruits of Piper nigrum. |

| Piperine Synthase (PS) | Co-localized with piperine in specialized idioblast cells. | Primarily in the fruit perisperm of Piper nigrum. |

Quantitative Data

Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| Pn4CL3 | 3,4-methylenedioxycinnamic acid | - | - | ~2.6 times higher than for coumaric acid | |

| Pn4CL3 | piperic acid | - | - | ~2.6 times higher than for coumaric acid | |

| Piperic acid CoA ligase | piperic acid | 43.3 | 1.09 | - | |

| Piperine Synthase | piperoyl-CoA | 342 ± 60 | 1.01 ± 0.12 | 2953 |

Gene Expression Data

Transcriptome analyses of Piper nigrum have revealed the expression patterns of genes encoding the enzymes of the this compound biosynthetic pathway. The expression of many of these genes is upregulated in developing fruits, consistent with the accumulation of piperine in this organ.

| Gene | Organ of Highest Expression in Piper nigrum | Source |

| PnPAL | Young fruits (stage 1) | |

| PnC4H | - | |

| Pn4CL1 | Roots | |

| Pn4CL2 | Fruits | |

| Pn4CL3 | Leaves | |

| CYP719A37 | Developing fruits | |

| PipCoA ligase | Immature green fruits |

Experimental Protocols

Immunolocalization of Proteins in Plant Tissues

This protocol is adapted from established methods for localizing proteins in plant tissue sections.

4.1.1. Tissue Fixation and Embedding

-

Fix small pieces of Piper nigrum fruit tissue in a solution of 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS), pH 7.4, for 4-6 hours at 4°C.

-

Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 85%, 95%, 100% ethanol, 1 hour each).

-

Infiltrate the tissue with a paraffin wax substitute, following the manufacturer's instructions.

-

Embed the tissue in wax blocks and allow to solidify.

4.1.2. Sectioning and Slide Preparation

-

Section the embedded tissue into 8-10 µm thick sections using a microtome.

-

Float the sections on a drop of water on adhesive-coated microscope slides.

-

Dry the slides overnight at 42°C.

4.1.3. Immunostaining

-

Dewax the sections in xylene (2 x 10 min) and rehydrate through a graded ethanol series to water.

-

Perform antigen retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95°C for 20 minutes.

-

Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (e.g., anti-PAL, anti-C4H) diluted in blocking buffer overnight at 4°C.

-

Wash the sections three times with PBS containing 0.1% Tween-20.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash the sections as in step 5.

-

Mount the sections with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the sections using a fluorescence or confocal microscope.

Subcellular Fractionation of Plant Cells

This protocol outlines a general procedure for separating major subcellular compartments from plant tissues.

4.2.1. Homogenization

-

Harvest fresh Piper nigrum tissue (e.g., developing fruits) and chop finely on ice.

-

Homogenize the tissue in a cold extraction buffer (e.g., containing sucrose, buffer, and protease inhibitors) using a mortar and pestle or a blender.

-

Filter the homogenate through several layers of cheesecloth or miracloth to remove cell debris.

4.2.2. Differential Centrifugation

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact chloroplasts.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.

-

Collect the supernatant and centrifuge at an even higher speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi).

-

The final supernatant represents the cytosolic fraction.

4.2.3. Analysis of Fractions

-

Resuspend each pellet in an appropriate buffer.

-

Determine the protein concentration of each fraction.

-

Perform western blot analysis using antibodies against marker proteins for each compartment (e.g., histone H3 for nuclei, V-ATPase for vacuole, cytochrome c oxidase for mitochondria, BiP for ER, and UGPase for cytosol) to assess the purity of the fractions.

-

Conduct enzyme assays for the enzymes of interest in each fraction to determine their subcellular localization.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Cellular Localization of this compound Synthesis

Caption: Subcellular localization of enzymes in this compound synthesis.

Experimental Workflow for Immunolocalization

Caption: Workflow for immunolocalization of proteins in plant tissues.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex, multi-step process that is spatially organized within the plant cell, primarily involving cytosolic and ER-localized enzymes. While significant progress has been made in identifying and characterizing the key enzymes in the latter stages of the pathway, particularly in Piper nigrum, the early steps of side-chain elongation and modification remain an active area of research. Future work should focus on the definitive identification and subcellular localization of the enzymes responsible for the conversion of p-coumaroyl-CoA to feruperic acid. A complete understanding of the spatial organization of this pathway will be instrumental for the successful metabolic engineering of plants and microorganisms for the enhanced production of piperine and other valuable piperamides.

References

Metabolic Flux Analysis of the (E,E)-Piperonyl-CoA Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-Piperonyl-CoA is a key intermediate in the biosynthesis of several bioactive specialized plant metabolites, most notably piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum). Understanding the metabolic flux through this pathway is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the application of Metabolic Flux Analysis (MFA) to elucidate the dynamics of the this compound pathway.

Metabolic Flux Analysis is a powerful experimental technique used to quantify the rates of metabolic reactions within a biological system.[1] By employing isotopic tracers, typically ¹³C-labeled substrates, MFA allows for the precise measurement of the flow of metabolites through a network, identifying potential bottlenecks and regulatory control points.[2][3] This guide will detail the experimental protocols, data analysis, and visualization methods necessary to conduct a comprehensive MFA of the this compound pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a branch of the phenylpropanoid pathway. The final step in the formation of piperine involves the condensation of piperoyl-CoA with piperidine, a reaction catalyzed by piperine synthase.[4][5] The formation of piperoyl-CoA itself is facilitated by piperoyl-CoA ligases. The pathway is understood to involve the following key steps, originating from the general phenylpropanoid pathway:

-

Phenylalanine serves as the initial precursor.

-

A series of enzymatic reactions leads to the formation of ferulic acid .

-

A cytochrome P450 oxidoreductase, CYP719A37, has been identified to catalyze the formation of the characteristic methylenedioxy bridge to produce piperic acid from feruperic acid.

-

Piperoyl-CoA ligase then activates piperic acid to form This compound .

-

Finally, piperine synthase , a BAHD-type acyltransferase, catalyzes the transfer of the piperoyl group from this compound to piperidine, forming piperine .

A simplified representation of the terminal steps of the pathway is presented below.

Figure 1: Simplified biosynthetic pathway leading to piperine from feruperic acid.

Experimental Protocols for ¹³C-Metabolic Flux Analysis

The core of MFA lies in tracing the metabolic fate of isotopically labeled substrates. For the this compound pathway, a steady-state ¹³C-MFA experiment is the method of choice.

Plant Material and Culture Conditions

-

Plant System: Cell suspension cultures of Piper nigrum are ideal for achieving a metabolic and isotopic steady state. Alternatively, developing fruits, where the pathway is highly active, can be used.

-

Culture Medium: A defined synthetic medium is crucial to control the isotopic composition of the carbon sources. The medium should contain a known concentration of glucose as the primary carbon source.

-

Isotopically Labeled Substrate: A mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., 80% and 20% respectively) is commonly used to ensure sufficient labeling across various metabolites.

Isotope Labeling Experiment

-

Establish Steady State: Grow plant cells in the defined medium with unlabeled glucose until they reach a metabolic steady state (i.e., constant growth rate and metabolite concentrations).

-

Introduce Labeled Substrate: Replace the unlabeled glucose with the ¹³C-labeled glucose mixture.

-

Achieve Isotopic Steady State: Continue the culture until the isotopic labeling of intracellular metabolites becomes constant. This typically requires several cell doubling times.

-

Harvesting: Rapidly harvest the cells. Quenching metabolism instantly is critical to prevent changes in metabolite levels and labeling patterns. This is often achieved by flash-freezing in liquid nitrogen.

Metabolite Extraction and Analysis

-

Extraction: Extract metabolites from the harvested cells using a suitable solvent system (e.g., a cold methanol/chloroform/water mixture).

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids are typically derivatized to make them volatile.

-

Mass Spectrometry: Analyze the isotopic labeling patterns of key metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). Of particular interest are the proteinogenic amino acids, as their labeling patterns reflect the labeling of their precursor molecules in central carbon metabolism.

The overall experimental workflow is depicted in the following diagram.

Figure 2: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Data Presentation and Interpretation

The primary quantitative data from an MFA experiment are the mass isotopomer distributions of measured metabolites. These data are then used in a computational model to estimate the metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution Data

This table illustrates the type of raw data obtained from MS analysis of proteinogenic amino acids. The values represent the fractional abundance of each mass isotopomer (M+0, M+1, etc.).

| Amino Acid | Precursor Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Alanine | Pyruvate | 0.35 | 0.25 | 0.30 | 0.10 | 0.00 |

| Phenylalanine | Phosphoenolpyruvate + Erythrose-4-P | 0.20 | 0.22 | 0.25 | 0.18 | 0.15 |

| Aspartate | Oxaloacetate | 0.30 | 0.28 | 0.25 | 0.12 | 0.05 |

| Glutamate | α-Ketoglutarate | 0.25 | 0.26 | 0.24 | 0.15 | 0.10 |

Table 2: Calculated Relative Fluxes

A computational model of the cell's metabolic network is used to fit the mass isotopomer data and calculate the relative fluxes through key pathways. The fluxes are typically normalized to the rate of substrate uptake.

| Reaction/Pathway | Relative Flux (Normalized to Glucose Uptake = 100) |

| Glycolysis | 85.0 ± 5.2 |

| Pentose Phosphate Pathway | 15.0 ± 2.1 |

| TCA Cycle | 60.3 ± 4.5 |

| Phenylpropanoid Pathway Entry | 5.7 ± 0.8 |

| This compound Synthesis | 1.2 ± 0.3 |

| Piperine Synthesis | 1.1 ± 0.3 |

These results would indicate the proportion of carbon that is channeled from central metabolism into the synthesis of this compound and subsequently into piperine.

Logical Framework for Flux Determination

The determination of metabolic fluxes from isotope labeling data is a complex computational problem. The general logic is outlined below.

Figure 3: Logical flow for the computational determination of metabolic fluxes.

Conclusion

Metabolic Flux Analysis provides a quantitative framework to understand the operational state of the this compound pathway. By applying the protocols outlined in this guide, researchers can gain valuable insights into the regulation of piperine biosynthesis. This knowledge is essential for developing rational metabolic engineering strategies to enhance the production of piperine and other valuable metabolites derived from this pathway, with significant implications for drug development and the broader biotechnology industry. The identification of flux control points can guide the selection of genetic targets for upregulation or downregulation to redirect metabolic resources towards the desired product.

References

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Precursor: A Technical Guide to the Natural Occurrence and Analysis of (E,E)-Piperonyl-CoA in Plants

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of (E,E)-piperonyl-CoA, a key metabolic intermediate in the biosynthesis of pungent and bioactive compounds in the plant kingdom. While its role as a direct precursor to piperine, the signature compound of black pepper, is well-established, its broader occurrence, in-vivo concentration, and the detailed protocols for its analysis are not widely consolidated. This document provides a comprehensive overview of its known natural sources, detailed experimental protocols for its study, and the biosynthetic pathway in which it participates.

Natural Occurrence of this compound

Current scientific literature indicates that the natural occurrence of this compound is highly specialized and taxonomically restricted. Extensive research has identified this molecule as a crucial intermediate in the biosynthesis of piperine and related piperamides within the Piperaceae family , commonly known as the pepper family.[1][2][3]

Specifically, its presence is integral to the metabolism of:

-

Piper nigrum (Black Pepper): this compound is the activated acyl-donor required for the final step of piperine synthesis in black pepper fruits.[4][5] The enzymes responsible for its formation and utilization are highly expressed in the fruit's perisperm and the root cortex, where piperine accumulates.

-

Piper longum (Long Pepper): Transcriptome analysis suggests that a similar biosynthetic pathway, and therefore the involvement of this compound, is active in this species for the production of piperine.

To date, there is a notable lack of evidence for the natural occurrence of this compound in plant species outside of the Piperaceae family. This suggests that the metabolic machinery to produce and utilize this specific acyl-CoA ester is a unique evolutionary trait of this plant group.

Quantitative Data

A thorough review of existing literature reveals a significant gap in the quantitative analysis of this compound itself. Acyl-CoA esters are typically present in very low concentrations and are metabolically transient, making their quantification challenging. Consequently, there are no published reports detailing the specific concentration (e.g., in nmol/g fresh weight) of this compound in any plant tissue.

However, the concentration of its direct downstream product, piperine, has been quantified in Piper nigrum. In developing black pepper fruits, piperine content can reach up to 100 nmol/mg fresh weight approximately 100 days after anthesis. This substantial accumulation of the final product implies a steady but likely low-level flux of this compound through the biosynthetic pathway.

For researchers aiming to generate this missing data, the following table structure is recommended for presenting quantitative findings.

| Plant Species | Tissue/Organ | Developmental Stage | This compound Concentration (nmol/g FW) ± SD | Analytical Method | Reference |

| Piper nigrum | Fruit Perisperm | 40-60 Days Post-Anthesis | Data Not Available | LC-MS/MS | [Future Study] |

| Piper nigrum | Root Cortex | Mature | Data Not Available | LC-MS/MS | [Future Study] |

Biosynthetic Pathway

This compound is a central intermediate in the final stages of piperine biosynthesis. The pathway branches from the general phenylpropanoid pathway and involves a series of enzymatic reactions to construct the characteristic piperoyl moiety, which is then activated with Coenzyme A.

The key steps involving this compound are:

-

Methylenedioxy Bridge Formation: The enzyme CYP719A37, a cytochrome P450 monooxygenase, catalyzes the formation of the 3,4-methylenedioxy bridge on feruperic acid to yield piperic acid.

-

CoA Ligation: A specific piperic acid CoA ligase then activates piperic acid by attaching Coenzyme A, forming the high-energy thioester bond of This compound .

-

Amide Bond Formation: Finally, the enzyme piperine synthase, a BAHD-type acyltransferase, catalyzes the transfer of the piperoyl group from this compound to the piperidine heterocycle, forming piperine.

Experimental Protocols

Protocol for Extraction and Quantification of this compound via LC-MS/MS

This protocol is synthesized from established methods for analyzing acyl-CoA esters in plant tissues. Optimization may be required depending on the specific plant material.

1. Tissue Harvesting and Homogenization: a. Flash-freeze plant tissue (e.g., P. nigrum fruits) in liquid nitrogen immediately upon collection to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction: a. Prepare an extraction buffer of 75% isopropanol, 25% 50 mM KH2PO4 buffer (pH 7.2), containing internal standards (e.g., 13C-labeled acyl-CoAs, if available). b. Add 1 mL of ice-cold extraction buffer to the tissue powder. c. Vortex vigorously for 10 minutes at 4°C. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. For robust quantification, a solid-phase extraction (SPE) cleanup step using an Oasis HLB or similar cartridge is recommended to remove interfering compounds.

3. LC-MS/MS Analysis: a. Chromatography:

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 40°C. b. Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+).